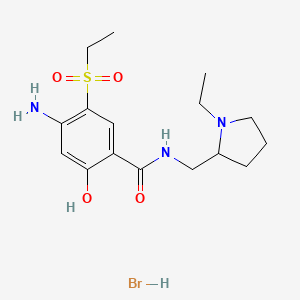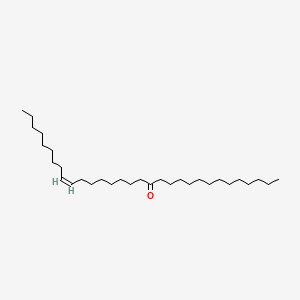
(Z)-Hentriacont-22-en-14-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Hentriacont-22-en-14-one can be achieved through several methods, including the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. Another method involves the use of Grignard reagents, where an organomagnesium compound reacts with a carbonyl compound to form the desired product. The reaction conditions typically require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Hentriacont-22-en-14-one can undergo various chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The double bond can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogens (e.g., Br2, Cl2) and hydrohalic acids (e.g., HBr, HCl) are commonly used reagents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated alkenes or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its role in algal metabolism and as a biomarker for certain algal species.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Z)-Hentriacont-22-en-14-one involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond in the Z-configuration may also play a role in its biological activity by affecting the compound’s overall shape and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-Hentriacont-22-en-14-one: The E-isomer of the compound, which has a different spatial arrangement of the double bond.
Hentriacontane: A saturated hydrocarbon with a similar chain length but lacking the carbonyl group and double bond.
Hentriacontanol: An alcohol derivative with a hydroxyl group instead of a carbonyl group.
Uniqueness
(Z)-Hentriacont-22-en-14-one is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. The presence of the Z-configured double bond and the carbonyl group allows for specific interactions with other molecules, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C31H60O |
|---|---|
Poids moléculaire |
448.8 g/mol |
Nom IUPAC |
(Z)-hentriacont-22-en-14-one |
InChI |
InChI=1S/C31H60O/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-31(32)29-27-25-23-21-19-14-12-10-8-6-4-2/h16-17H,3-15,18-30H2,1-2H3/b17-16- |
Clé InChI |
DELCIZYAZRWYQR-MSUUIHNZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




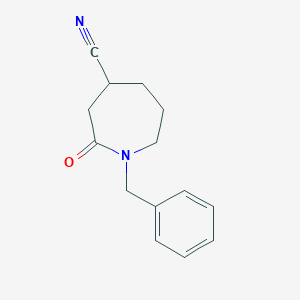

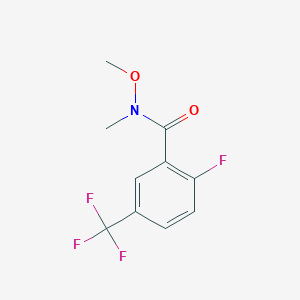


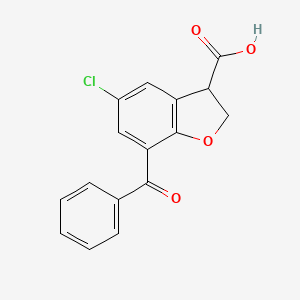
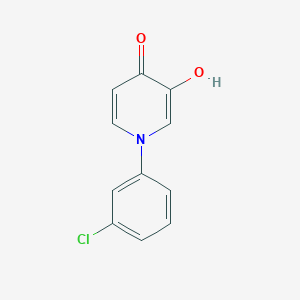

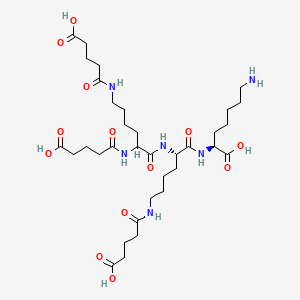
![1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3](/img/structure/B13847956.png)

